2-Chloro-4,6-diiodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClI2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNMRWQDRVTTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437071 | |

| Record name | 2-CHLORO-4,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15459-49-1 | |

| Record name | 2-CHLORO-4,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4,6-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4,6-diiodophenol, a halogenated phenol with potential applications in organic synthesis and drug development. As a Senior Application Scientist, the aim is to deliver not just a set of protocols, but a deeper understanding of the underlying chemical principles and analytical logic. This document is structured to empower researchers to not only replicate the described methods but also to adapt and troubleshoot them effectively.

Introduction and Significance

This compound (C₆H₃ClI₂O) is a polysubstituted aromatic compound.[1] Halogenated phenols are a critical class of intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional materials.[2] The specific substitution pattern of this compound, featuring a chlorine atom and two iodine atoms on the phenol ring, offers unique reactivity for further functionalization, making it a valuable building block in medicinal chemistry and materials science. The iodine atoms, in particular, are excellent leaving groups in cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Key Molecular Properties:

| Property | Value |

| Molecular Formula | C₆H₃ClI₂O |

| Molecular Weight | 380.35 g/mol |

| CAS Number | 15459-49-1 |

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic iodination of 2-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The existing chlorine atom at the 2-position further influences the regioselectivity of the iodination. This guide will focus on a robust and scalable method utilizing N-Iodosuccinimide (NIS) as the iodinating agent.

Causality of Experimental Choices

-

Starting Material: 2-Chlorophenol is a readily available and cost-effective starting material.

-

Iodinating Agent: N-Iodosuccinimide (NIS) is chosen for its ease of handling as a solid reagent and its ability to act as a source of electrophilic iodine under acidic conditions. It offers a milder and often more selective alternative to other iodinating agents like iodine monochloride.[3]

-

Solvent: Acetonitrile is selected as the solvent due to its ability to dissolve both the starting material and the reagent, its relatively high boiling point allowing for elevated reaction temperatures if necessary, and its inertness under the reaction conditions.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is used to activate the NIS, generating a more potent electrophilic iodinating species.

Synthesis Workflow Diagram

Sources

A Technical Guide to 2-Chloro-4,6-diiodophenol: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of 2-Chloro-4,6-diiodophenol, a halogenated aromatic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. We will explore its fundamental properties, propose a robust synthesis protocol based on established chemical principles, discuss its applications as a versatile chemical intermediate, and detail critical safety and handling procedures.

Core Properties and Chemical Identity

This compound is a polysubstituted phenol characterized by the presence of one chlorine and two iodine atoms on the benzene ring. This specific substitution pattern imparts unique reactivity and properties, making it a valuable building block in organic synthesis.

The formal IUPAC name for this compound is This compound . Its core chemical and physical properties are summarized in the table below.[1][2][3]

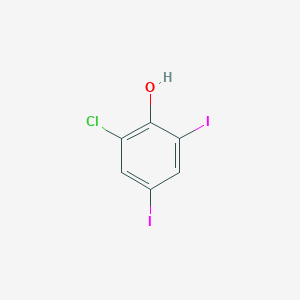

Chemical Structure

The arrangement of the halogen and hydroxyl substituents on the aromatic ring is depicted below. The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The existing chloro-substituent at the 2-position and the iodo-substituents at the 4- and 6-positions create a sterically hindered and electronically distinct molecule.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal |

| CAS Number | 15459-49-1 | [4] |

| Molecular Formula | C₆H₃ClI₂O | [1][2] |

| Molecular Weight | 380.35 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[5][6] |

| Storage | 2-8°C, Keep in dark place, Sealed in dry | Inferred from supplier data |

Synthesis Protocol: Electrophilic Iodination of 2-Chlorophenol

A robust and logical pathway for the synthesis of this compound is the direct di-iodination of 2-chlorophenol. The hydroxyl group of the phenol is a powerful activating group, directing electrophilic substitution to the ortho and para positions. Since the ortho position (C6) and the para position (C4) relative to the hydroxyl group are vacant in 2-chlorophenol, they are prime targets for iodination.

Causality of Reagent Choice: N-Iodosuccinimide (NIS) is selected as the iodinating agent.[7] Unlike molecular iodine (I₂), which is the least reactive halogen for electrophilic aromatic substitution, NIS provides a more reactive electrophilic iodine source.[7][8] The reaction is often catalyzed by an acid, which protonates the NIS carbonyl, further increasing the electrophilicity of the iodine atom.[9] Acetonitrile is chosen as a polar aprotic solvent to facilitate the dissolution of reactants without interfering with the electrophilic substitution mechanism.

Diagram: Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorophenol (1.0 eq).

-

Dissolution: Add acetonitrile (approx. 10 mL per 1 g of 2-chlorophenol) to the flask and stir until the starting material is fully dissolved.

-

Reagent Addition: In one portion, add N-Iodosuccinimide (NIS) (2.2 eq). The use of a slight excess of NIS ensures the di-iodination goes to completion.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (approx. 0.1 eq) to the mixture.

-

Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches any unreacted NIS and elemental iodine, which would otherwise color the organic phase.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound. This protocol is a self-validating system; successful purification and characterization (e.g., via ¹H NMR, ¹³C NMR, and Mass Spectrometry) will confirm the identity and purity of the final product.

Applications in Research and Drug Development

Halogenated phenols are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The specific substitution pattern of this compound makes it a unique building block for several reasons:

-

Scaffold for Complex Molecules: The hydroxyl group provides a handle for etherification or esterification reactions, while the halogen atoms can be functionalized further through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid construction of complex molecular architectures.

-

Modulation of Physicochemical Properties: The introduction of heavy halogens like iodine significantly increases the lipophilicity of a molecule, which can be a critical parameter for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structure-Activity Relationship (SAR) Studies: In drug discovery, systematically replacing hydrogen atoms with halogens is a common strategy to probe the steric and electronic requirements of a biological target's binding pocket. This compound offers a pre-functionalized scaffold to explore these interactions.

-

Agrochemical Synthesis: The compound can be used in the formulation of pesticides or herbicides, where halogenation is a known feature of many active ingredients.[11]

Safety, Handling, and Storage

Trustworthiness through Precaution: While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be reliably inferred from structurally related compounds like other chlorinated and iodinated phenols. These compounds are generally classified as hazardous.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contamination occurs.

-

Eye/Face Protection: Use safety glasses with side-shields and a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Emergency Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place to prevent potential light-induced degradation. Recommended storage temperature is between 2-8°C.

References

-

Sharma, V., Srivastava, P., Bhardwaj, S. K., & Agarwal, D. D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis. [Link]

-

2-Chloro-4-iodophenol | C6H4ClIO. (n.d.). PubChem. [Link]

-

Gallo, R. D. C., Gebara, K. S., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of Venomous Animals and Toxins Including Tropical Diseases. [Link]

-

Bako, T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. [Link]

-

Iodination. (n.d.). Organic Chemistry Portal. [Link]

-

phenol, 4-chloro-2-iodo-. (2024). ChemBK. [Link]

-

Chlorophenol. (n.d.). Wikipedia. [Link]

- Process for the iodination of phenolic derivatives. (2011).

-

Electrophilic halogenation. (n.d.). Wikipedia. [Link]

-

Chemical Properties of Phenol, 2,4-dichloro- (CAS 120-83-2). (n.d.). Cheméo. [Link]

-

Traditional methods for the synthesis of 2,4-dichlorophenol. (n.d.). ResearchGate. [Link]

-

2,6-Diiodophenol - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

-

Al-Zaydi, K. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

-

Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

2,4 Di Chloro Phenol. (n.d.). Tradeindia. [Link]

- Method of preparing 2, 4, 6-triiodophenol. (2004).

- Method for preparing 2-amido-4,6-dichlorophenol. (2010).

-

A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. (2016). Quick Company. [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound [m.chemicalbook.com]

- 3. This compound [m.chemicalbook.com]

- 4. 15459-49-1|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]

- 7. Iodination - Common Conditions [commonorganicchemistry.com]

- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chlorophenol - Wikipedia [en.wikipedia.org]

- 11. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-4,6-diiodophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,6-diiodophenol, a halogenated phenol of interest in pharmaceutical and chemical synthesis.[1] In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust theoretical framework for predicting its solubility in various organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers and drug development professionals to generate reliable data for their specific applications. The document delves into the key physicochemical properties of the molecule, the fundamental principles governing solubility, and the critical factors that influence the dissolution process.

Introduction to this compound

This compound is a substituted aromatic compound featuring a hydroxyl group, a chlorine atom, and two iodine atoms attached to a benzene ring. Its highly halogenated structure makes it a valuable intermediate in organic synthesis, potentially in the development of novel pharmaceuticals, agrochemicals, or specialized materials.[1] Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation development in the pharmaceutical industry.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. While experimental data for this compound is limited, we can infer its characteristics from its structure and data on analogous compounds.

| Property | Value/Estimate | Source/Basis |

| Molecular Formula | C₆H₃ClI₂O | [2][3][4][5] |

| Molecular Weight | 380.35 g/mol | [2][3][4][5] |

| CAS Number | 15459-49-1 | [3][6] |

| Appearance | White to pale yellow crystalline powder (inferred) | [7] |

| pKa (Predicted) | ~6.0 - 7.0 | Based on 2,6-dichloro-4-iodophenol (pKa ≈ 6.42) |

| logP (Predicted) | High ( > 3) | Inferred from high degree of halogenation |

| Storage | 2-8°C, sealed, in a dark, dry place | [8] |

Note: The pKa and logP values are estimations based on structurally similar compounds and theoretical considerations. The presence of electron-withdrawing halogens is expected to increase the acidity (lower the pKa) of the phenolic proton compared to phenol (pKa ≈ 10). The multiple large, hydrophobic iodine atoms suggest a high octanol-water partition coefficient (logP), indicating poor aqueous solubility and a preference for lipophilic environments.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the intermolecular forces at play.[4][6][9] For this compound, the key interactions to consider are:

-

Van der Waals Forces: The large, polarizable iodine and chlorine atoms, as well as the aromatic ring, will lead to significant London dispersion forces. These forces will be strongest with nonpolar or moderately polar solvents.

-

Dipole-Dipole Interactions: The C-Cl and C-I bonds are polar, and the molecule will have a net dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).

The overall solubility will be a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.[10]

Expected Solubility Profile in Common Organic Solvents

Based on the theoretical principles outlined above, we can predict a qualitative solubility profile for this compound:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , which can effectively solvate the molecule through dipole-dipole interactions and act as hydrogen bond acceptors. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their ability to form hydrogen bonds with the phenolic hydroxyl group.[11][12]

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone , ethyl acetate , and dichloromethane . These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as n-hexane , toluene , and diethyl ether . While van der Waals forces will be present, they are unlikely to overcome the strong solute-solute interactions in the crystal lattice. The polarity mismatch will be the primary limiting factor.

-

Very Low Solubility in Water: The large, hydrophobic nature of the di-iodo-chloro-substituted benzene ring will dominate, leading to very poor aqueous solubility, as is common for highly halogenated phenols.[3]

The following table can be used by researchers to record their experimentally determined solubility data.

| Organic Solvent | Solvent Polarity | Expected Solubility | Experimental Solubility ( g/100 mL at 25°C) | Experimental Solubility (mol/L at 25°C) |

| Methanol | Polar Protic | High | ||

| Ethanol | Polar Protic | High | ||

| Acetone | Polar Aprotic | Moderate to High | ||

| Ethyl Acetate | Moderately Polar | Moderate | ||

| Dichloromethane | Moderately Polar | Moderate | ||

| Toluene | Nonpolar | Low | ||

| n-Hexane | Nonpolar | Low | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[13][14]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.

-

Add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments may be necessary to determine the optimal equilibration time.[14]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4-6 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Analyze the filtered supernatant from the saturated solution.

-

Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

-

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic.[4][6] However, this relationship should be determined experimentally for each solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and solvent generally leads to higher solubility.[11]

-

pH (in aqueous or protic systems): As a phenol, this compound is weakly acidic. In solutions with a pH above its pKa, it will deprotonate to form the phenoxide anion. This ionic form is significantly more soluble in polar solvents, especially water.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Diagram of Influencing Factors

Caption: Key factors influencing the solubility of this compound.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not available for this review, related halogenated phenols are known to be hazardous. The following precautions, based on data for similar compounds, are strongly recommended:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[7]

-

Toxicology: Halogenated phenols can be harmful if swallowed, toxic in contact with skin, and may cause severe skin and eye irritation or burns.[13] Some are suspected carcinogens.[13]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on analogous compounds. Always consult the specific Safety Data Sheet for this compound before handling.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is not yet widely published, a strong predictive understanding can be achieved by analyzing its physicochemical properties and the fundamental principles of solubility. The detailed shake-flask protocol provided herein offers a clear and reliable path for researchers to generate the precise solubility data required for their work in drug development and chemical synthesis. Adherence to the outlined safety precautions is paramount when working with this and related compounds.

References

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.

- World Health Organiz

- Lund University Publications. (n.d.).

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- ChemicalBook. (n.d.). 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1.

- ResearchGate. (n.d.). Predictive QSPR modeling of acidic dissociation constant (pKa) of phenols in different solvents.

- PubChem - NIH. (n.d.). 2-Chloro-4-iodophenol.

- ResearchGate. (n.d.).

- Lab-Chemicals.Com. (n.d.). This compound, 97%.

- PMC - NIH. (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents.

- PMC - PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.

- A2B Chem. (n.d.). 116130-33-7 | MFCD11110536 | 2-Chloro-4-iodophenol.

- ChemBK. (2024). phenol, 4-chloro-2-iodo-.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Labclinics. (2020). Solubility factors when choosing a solvent.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dichloro- (CAS 120-83-2).

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- Scribd. (n.d.). Factors Influencing Solubility.

- Wychem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound [chemicalbook.com]

- 5. 15459-49-1|this compound|BLD Pharm [bldpharm.com]

- 6. homesciencetools.com [homesciencetools.com]

- 7. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Iodophenol - Wikipedia [en.wikipedia.org]

- 10. 2-Chloro-4-iodophenol | C6H4ClIO | CID 14763641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jst-ud.vn [jst-ud.vn]

- 14. fishersci.com [fishersci.com]

2-Chloro-4,6-diiodophenol molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-4,6-diiodophenol for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly those in the fields of organic synthesis, medicinal chemistry, and materials science. As a substituted phenol, its chemical reactivity is influenced by the interplay of the hydroxyl group and the halogen atoms on the benzene ring. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and potential applications, with a focus on its relevance to drug discovery and development. The presence of chlorine and iodine atoms makes it a versatile intermediate for introducing these halogens into more complex molecular architectures.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its identification, handling, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C6H3ClI2O | [1][2][3] |

| Molecular Weight | 380.35 g/mol | [1][2][3] |

| CAS Number | 15459-49-1 | |

| Appearance | White to pale yellow crystalline powder (inferred from similar compounds) | [4] |

Chemical Structure

The structure of this compound, with the IUPAC numbering of the benzene ring, is depicted below. The hydroxyl group at position 1, the chlorine atom at position 2, and the iodine atoms at positions 4 and 6 define its chemical identity and reactivity.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through the electrophilic halogenation of a suitable phenol precursor. A plausible synthetic route would involve the sequential introduction of the halogen atoms onto the phenol ring. Given the directing effects of the hydroxyl group (ortho-, para-directing), a common strategy would be to start with a phenol that can be selectively halogenated.

Proposed Synthetic Workflow

A potential pathway for the synthesis of this compound could start from 2-chlorophenol, followed by iodination. The hydroxyl group will activate the ring towards electrophilic substitution, directing the incoming iodine atoms to the para and the other ortho positions.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on general methods for the halogenation of phenols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chlorophenol in a suitable solvent such as glacial acetic acid.

-

Iodination: Prepare a solution of iodine and potassium iodide in water. Add this solution dropwise to the stirred solution of 2-chlorophenol at room temperature. An oxidizing agent, such as nitric acid or hydrogen peroxide, may be required to generate the electrophilic iodine species in situ.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the reaction mixture into an ice-water bath to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water to remove any inorganic impurities, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Research and Drug Development

Halogenated phenols are valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules.[5][6]

-

Pharmaceutical Intermediates: The chlorine and iodine atoms in this compound can be readily displaced or transformed through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for the synthesis of pharmaceutical agents.[6] The presence of halogens can also influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a starting material for the synthesis of pesticides and herbicides.[5]

-

Material Science: The unique electronic properties conferred by the halogen atoms make such compounds candidates for use in the development of new materials with specific optical or electronic properties.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care. Halogenated phenols are often toxic and corrosive.

| Hazard Information | Precautionary Measures |

| Hazard Statements (Anticipated) | H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. |

| Precautionary Statements (Anticipated) | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7] P273: Avoid release to the environment. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7] |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various scientific and industrial applications, most notably in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring both chlorine and iodine substituents on a phenol backbone, provides a versatile platform for the construction of complex organic molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

-

PubChem. 2-Chloro-4-iodophenol. [Link]

-

MySkinRecipes. This compound. [Link]

-

Wychem. This compound. [Link]

-

ChemBK. phenol, 4-chloro-2-iodo-. [Link]

- Google Patents. Method for preparing 2-amido-4,6-dichlorophenol.

- Google Patents.

-

Patsnap. Synthesis method of 2, 6-dichloro-4-aminophenol. [Link]

-

Current Opinion in Drug Discovery & Development. Application of pharmaceutical profiling assays for optimization of drug-like properties. [Link]

-

European Pharmaceutical Review. Applications in drug development. [Link]

- Google Patents. Process for preparing 2-chloro-4-fluorophenol.

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound [chemicalbook.com]

- 3. This compound [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound [myskinrecipes.com]

- 6. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 2-Chloro-4,6-diiodophenol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-4,6-diiodophenol, a molecule of interest in synthetic chemistry and drug development. In the absence of extensive publicly available experimental spectra for this specific compound, this document serves as a detailed predictive analysis based on fundamental spectroscopic principles and comparative data from analogous halogenated phenols. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction to this compound

This compound is a polyhalogenated aromatic compound with the molecular formula C₆H₃ClI₂O. Its structure, featuring a hydroxyl group, a chlorine atom, and two iodine atoms on a benzene ring, suggests a range of potential applications stemming from its unique electronic and steric properties. Halogenated phenols are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Spectroscopic techniques are indispensable tools for the elucidation of molecular structures. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, offering a virtual roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound are based on the well-established effects of substituents on the chemical shifts of aromatic protons and carbons.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent protons on the benzene ring.

Methodology for Prediction: The chemical shifts of aromatic protons can be estimated by starting with the chemical shift of benzene (approximately 7.3 ppm) and adding substituent chemical shift (SCS) increments for each group on the ring.[4] The hydroxyl group is an activating, ortho-, para-directing group and will shield the protons, shifting them upfield. Conversely, the halogen atoms are deactivating yet ortho-, para-directing and will deshield the protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | Doublet | ~2-3 |

| H-5 | 7.8 - 8.1 | Doublet | ~2-3 |

| OH | 5.0 - 6.0 | Broad Singlet | - |

-

H-3: This proton is ortho to the chlorine atom and meta to an iodine atom and the hydroxyl group. The deshielding effect of the halogens is expected to dominate, placing its signal in the downfield region. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to an iodine atom and meta to the chlorine and hydroxyl groups. The cumulative deshielding effects will likely place this proton at a slightly more downfield position than H-3. It will also appear as a doublet from coupling to H-3.

-

OH Proton: The chemical shift of the phenolic proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.[5] It is expected to appear as a broad singlet. Addition of D₂O would cause this peak to disappear, confirming its assignment.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, six distinct signals are expected for the six carbon atoms of the benzene ring.

Methodology for Prediction: Similar to ¹H NMR, ¹³C chemical shifts can be predicted using substituent effects on the chemical shift of benzene (128.5 ppm).[7][8] The hydroxyl group causes a significant downfield shift for the ipso-carbon (C-1) and an upfield shift for the ortho (C-2, C-6) and para (C-4) carbons. Halogens also have a significant, and more complex, effect on carbon chemical shifts.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 120 - 125 |

| C-3 | 135 - 140 |

| C-4 | 85 - 90 |

| C-5 | 140 - 145 |

| C-6 | 90 - 95 |

-

C-1 (ipso- to OH): The carbon attached to the hydroxyl group is expected to be the most deshielded aromatic carbon, appearing significantly downfield.[10]

-

C-2 (ipso- to Cl): The carbon bearing the chlorine atom will be deshielded, but the effect is less pronounced than that of the hydroxyl group.

-

C-4 and C-6 (ipso- to I): The "heavy atom effect" of iodine is known to cause a significant upfield shift for the directly attached carbon.[9] Therefore, C-4 and C-6 are predicted to be the most upfield signals in the aromatic region.

-

C-3 and C-5: These carbons will be influenced by the electronic effects of the adjacent substituents and are expected to appear in the downfield region of the aromatic spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-O, aromatic C-H, and C-X (X = Cl, I) bonds.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[11][12] |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak | Typical for aromatic compounds.[13] |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region.[13][14] |

| C-O stretch | 1200 - 1260 | Strong | Characteristic of phenols.[11] |

| C-Cl stretch | 700 - 850 | Strong | [15][16] |

| C-I stretch | 500 - 600 | Medium to Strong | [17] |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule, arising from various bending and stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Molecular Ion and Isotopic Pattern

The molecular weight of this compound (C₆H₃³⁵Cl¹²⁷I₂O) is 380.35 g/mol . The mass spectrum is expected to show a distinct molecular ion peak cluster. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which will result in an M+2 peak with an intensity of about one-third of the molecular ion peak.[18][19] Iodine is monoisotopic (¹²⁷I), so it will not contribute to the isotopic pattern in the same way.[18]

Predicted Fragmentation Pattern

The fragmentation of halogenated phenols in the mass spectrometer can proceed through several pathways.[20][21]

Scheme 1: Predicted Major Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of an Iodine Radical (M - 127): This is often a favorable fragmentation pathway for iodinated compounds, leading to a significant peak at m/z 253 (and 255 for the ³⁷Cl isotope).

-

Loss of Hydrogen Iodide (M - 128): Elimination of HI is another common fragmentation route for iodophenols.

-

Loss of Carbon Monoxide (M - 28): Phenolic compounds can undergo rearrangement and lose a molecule of CO.[22][23]

-

Sequential Losses: Subsequent loss of CO from the [M-I]⁺ fragment is also plausible.

The presence of a peak at m/z 127 would correspond to the I⁺ ion.

Experimental Protocols

For the acquisition of high-quality spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable technique.[24]

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectral profile for this molecule. These predictions offer a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. It is important to note that these are predicted data, and experimental verification is recommended for definitive structural confirmation.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR chemical shift prediction of benzenes [stenutz.eu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Video: Carbon-13 (¹³C) NMR: Overview [jove.com]

- 8. mdpi.com [mdpi.com]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. eng.uc.edu [eng.uc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. GCMS Section 6.5 [people.whitman.edu]

- 19. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 20. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. egrove.olemiss.edu [egrove.olemiss.edu]

The Synthetic Versatility of 2-Chloro-4,6-diiodophenol: A Technical Guide for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-Chloro-4,6-diiodophenol as a versatile building block in modern organic synthesis. Directed at researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of reactions. Instead, it offers a strategic analysis of how the unique electronic and steric properties of this trifunctionalized phenol can be harnessed for the regioselective construction of complex molecular architectures. We will delve into the strategic application of this reagent in palladium-catalyzed cross-coupling reactions and its potential as a precursor for the synthesis of valuable heterocyclic scaffolds, such as dibenzofurans and carbazoles. This guide is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and frameworks for innovation.

Introduction: The Strategic Value of Polysubstituted Phenols

Phenolic compounds are foundational pillars in the synthesis of a vast array of biologically active molecules and functional materials.[1] The strategic introduction of multiple, orthogonally reactive halogen substituents onto a phenol ring creates a powerful synthetic intermediate. This compound is a prime example of such a scaffold, offering a unique combination of a hydroxyl directing group and three halogen atoms with differentiated reactivity. This guide will illuminate the synthetic potential of this underutilized reagent, focusing on the principles of regioselectivity and sequential functionalization.

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its widespread application. A common and effective method involves the direct halogenation of a suitable phenol precursor. A plausible synthetic route begins with the chlorination of p-nitrophenol, followed by reduction of the nitro group and subsequent di-iodination.

A Proposed Synthetic Workflow:

Caption: A potential synthetic pathway to this compound.

Detailed Protocol: Synthesis of 2-Chloro-4-aminophenol from p-Nitrophenol [2]

-

Chlorination: To a solution of p-nitrophenol in an inert organic solvent (e.g., dichloromethane or ethylene dichloride), introduce chlorine gas at a controlled temperature (typically 50-70°C). Monitor the reaction by TLC or GC-MS until the starting material is consumed. After completion, the solvent is removed under reduced pressure. The crude 2-chloro-4-nitrophenol can be purified by recrystallization.

-

Reduction: The 2-chloro-4-nitrophenol is then subjected to reduction. A common method involves the use of hydrazine hydrate in the presence of a catalyst, such as activated carbon and ferric chloride hexahydrate. The reaction is typically carried out in the presence of a base like sodium hydroxide. The mixture is heated (90-120°C) to facilitate the reduction. After cooling, the product, 2-chloro-4-aminophenol, can be isolated by filtration and purified.

The final di-iodination step to yield this compound would likely proceed via electrophilic aromatic substitution using molecular iodine in the presence of an oxidizing agent to generate the electrophilic iodine species.

Regioselective Cross-Coupling Reactions: A Gateway to Molecular Diversity

The synthetic utility of this compound is most profoundly realized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The differential reactivity of the C-I versus C-Cl bonds is the cornerstone of its application in sequential, regioselective functionalization.

Reactivity Hierarchy: C-I > C-Br > C-Cl

This established reactivity trend allows for the selective coupling at the more reactive C-I bonds while leaving the C-Cl bond intact for subsequent transformations.

Sequential Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for the synthesis of substituted alkynes.[2][3][4][5] The two iodine atoms in this compound can be sequentially functionalized with different alkynes, leading to the synthesis of complex, unsymmetrically substituted phenols.

Illustrative Reaction Scheme:

Caption: Stepwise Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Regioselective Sonogashira Coupling

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the first terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Add a suitable base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen) until TLC or LC-MS analysis indicates complete consumption of the starting material and formation of the mono-alkynylated product.

-

Upon completion, the reaction can be worked up to isolate the intermediate, or the second alkyne can be added directly to the reaction mixture for the second coupling step.

-

For the second coupling, add the second terminal alkyne (1.1 eq) and additional catalyst and base if necessary.

-

Monitor the reaction until completion, then perform an aqueous work-up, extract with an organic solvent, and purify the final product by column chromatography.

Table 1: Hypothetical Regioselective Sonogashira Coupling Data

| Entry | R¹ | R² | Position of R¹ | Position of R² | Plausible Yield (%) |

| 1 | Phenyl | Trimethylsilyl | 4 or 6 | 6 or 4 | >80 |

| 2 | n-Butyl | p-Tolyl | 4 or 6 | 6 or 4 | >75 |

Sequential Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[6] Similar to the Sonogashira reaction, the differential reactivity of the halogens in this compound can be exploited for sequential, regioselective arylation or vinylation.

Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the first boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).

-

Heat the reaction mixture (typically 80-110°C) and monitor its progress by TLC or LC-MS.

-

Once the first coupling is complete, the reaction can be worked up, or the second boronic acid can be added for the subsequent coupling.

-

For the second coupling, add the second boronic acid or ester (1.2 eq) and potentially fresh catalyst and base.

-

After the second coupling is complete, cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.

Synthesis of Heterocyclic Scaffolds: Building Complexity

The strategic placement of functional groups on the this compound scaffold makes it an excellent precursor for the synthesis of more complex heterocyclic systems, such as dibenzofurans and carbazoles. These motifs are prevalent in many natural products and pharmaceuticals.[7][8][9][10][11][12][13][14][15]

Synthesis of Substituted Dibenzofurans

A powerful strategy for the synthesis of dibenzofurans involves an intramolecular palladium-catalyzed C-C bond formation from a diaryl ether precursor.[7][10][11][15] this compound can be envisioned as a starting point for such a synthesis.

Proposed Synthetic Pathway:

Caption: A potential route to substituted dibenzofurans.

The initial O-arylation can be achieved through Ullmann condensation or Buchwald-Hartwig amination conditions. The subsequent intramolecular cyclization would likely be a palladium-catalyzed process. The chlorine and remaining iodine atom on the dibenzofuran core would then be available for further functionalization.

Synthesis of Substituted Carbazoles

Similarly, carbazoles can be synthesized via the intramolecular cyclization of diarylamine precursors.[8][9][12][13][14] A plausible route would involve the initial N-arylation of an aniline derivative with this compound, followed by an intramolecular palladium-catalyzed C-N bond formation.

Potential in the Synthesis of Marine Natural Products

Many marine natural products are characterized by their complex structures and high degree of halogenation.[1][16][17][18][19] The polyhalogenated nature of this compound makes it a potentially valuable building block for the total synthesis of such compounds. Its ability to undergo regioselective cross-coupling reactions allows for the controlled introduction of various side chains, mimicking the biosynthetic pathways of these intricate molecules.

Conclusion and Future Outlook

This compound represents a powerful, yet under-explored, building block in the arsenal of the modern synthetic chemist. Its trifunctional nature, coupled with the predictable and differential reactivity of its halogen substituents, opens up a vast landscape of synthetic possibilities. This guide has outlined the potential of this reagent in regioselective cross-coupling reactions and as a precursor for the synthesis of complex heterocyclic systems. It is our hope that the insights and protocols presented herein will inspire researchers to unlock the full potential of this versatile molecule, leading to the discovery of new synthetic methodologies and the creation of novel bioactive compounds.

References

-

Xu, H., & Fan, L. L. (2008). Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions. Chemical & Pharmaceutical Bulletin, 56(10), 1496-1498. [Link]

-

Wang, C., et al. (2017). Synthesis of dibenzo[a,c]carbazoles from 2-(2-halophenyl)-indoles and iodobenzenes via palladium-catalyzed dual C–H functionalization. Organic & Biomolecular Chemistry, 15(3), 545-549. [Link]

-

Liu, Z., & Larock, R. C. (2006). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. The Journal of Organic Chemistry, 71(9), 3198-3209. [Link]

-

The synthetic methodologies of dibenzofuran derivatives. (2021). ResearchGate. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules, 26(16), 4946. [Link]

-

Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]

-

Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. (2021). Marine Drugs, 19(4), 208. [Link]

-

Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. (2012). Molecules, 17(12), 14057-14091. [Link]

-

Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. (2014). Beilstein Journal of Organic Chemistry, 10, 2038-2047. [Link]

-

Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsquent Pd-Catalyzed Cyclization. (2006). ResearchGate. [Link]

-

Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. (2021). Marine Drugs, 19(4), 208. [Link]

-

Synthesis of carbazoles and derivatives from allenes. (2018). Beilstein Journal of Organic Chemistry, 14, 2598-2612. [Link]

-

Studies for the synthesis of marine natural products. (2009). Pure and Applied Chemistry, 81(6), 1089-1101. [Link]

-

Recent advances in the synthesis of dibenzofurans. (2016). Organic & Biomolecular Chemistry, 14(41), 9715-9735. [Link]

-

Total Syntheses of Marine-Derived Polyhalogenated Natural Products. (n.d.). Matilda. [Link]

-

Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles. (2023). RSC Advances, 13(9), 6032-6042. [Link]

-

Iodine-Mediated Cyclization of ortho-Alkynylaryl Ketones for the Synthesis of Indenone Derivatives. (2018). ResearchGate. [Link]

-

HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). (2024). ResearchGate. [Link]

-

Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (2000). Journal of the American Chemical Society, 122(23), 5662-5663. [Link]

-

Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles. (2023). RSC Advances, 13(9), 6032-6042. [Link]

-

General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. (2005). Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

-

General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. [Link]

- Synthetic method of 2-chloro-4-aminophenol. (2013).

-

Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2015). ResearchGate. [Link]

-

Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2011). Beilstein Journal of Organic Chemistry, 7, 1393-1398. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2023). RSC Advances, 13(12), 8041-8051. [Link]

-

A general catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (2005). Organic & Biomolecular Chemistry, 3(20), 3641-3644. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]

- 5. A general catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of dibenzo[a,c]carbazoles from 2-(2-halophenyl)-indoles and iodobenzenes via palladium-catalyzed dual C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dibenzofuran synthesis [organic-chemistry.org]

- 12. BJOC - Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. soc.chim.it [soc.chim.it]

- 15. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. matilda.science [matilda.science]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Chloro-4,6-diiodophenol

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2-Chloro-4,6-diiodophenol, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. The presence of three halogen substituents—one chlorine and two iodine atoms—on the phenolic ring profoundly influences the physicochemical properties and chemical behavior of the hydroxyl moiety. This document elucidates the electronic and steric effects conferred by these halogens, details key reactions of the hydroxyl group such as O-alkylation and O-acylation, and provides foundational experimental protocols. By synthesizing established chemical principles with practical insights, this guide serves as an essential resource for the effective utilization of this compound in complex organic synthesis.

Introduction: The Unique Chemical Landscape of this compound

Halogenated phenols are a critical class of intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The introduction of halogens onto an aromatic ring can significantly alter the molecule's reactivity, lipophilicity, and metabolic stability, making them valuable motifs in drug design. This compound is a particularly noteworthy scaffold due to its dense functionalization with three electron-withdrawing, yet sterically demanding, halogen atoms.

The reactivity of the phenolic hydroxyl group is a delicate interplay of several factors:

-

Acidity: The ease of deprotonation to form the corresponding phenoxide.

-

Nucleophilicity: The ability of the resultant phenoxide to participate in substitution reactions.

-

Steric Hindrance: The accessibility of the hydroxyl group to incoming reagents.

This guide will systematically explore how the unique substitution pattern of this compound dictates the behavior of its hydroxyl group, providing both theoretical understanding and practical guidance for its synthetic manipulation.

Physicochemical Properties: A Foundation for Reactivity

While experimental data for this compound is not extensively documented, we can infer its key properties through an analysis of its structure and comparison with related compounds.

Acidity and pKa

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide through inductive and resonance effects, thereby increasing the acidity (lowering the pKa).

The phenyl ring itself is considered electron-withdrawing. Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect is additive. For instance, the pKa of phenol is approximately 10.0, while the pKa of the more acidic 2,6-dichloro-4-iodophenol is predicted to be around 6.42.[2] Given the presence of two iodine atoms and one chlorine atom, all of which are electron-withdrawing, the pKa of this compound is anticipated to be significantly lower than that of phenol, likely in the range of 6.0-7.0. This enhanced acidity is a critical factor in its reactivity, as it allows for deprotonation under milder basic conditions compared to phenol.

Table 1: Comparison of Phenol Acidity

| Compound | Substituents | pKa (approx.) |

| Phenol | None | 10.0 |

| 4-Chlorophenol | 4-Cl | 9.4 |

| 2,6-Dichlorophenol | 2,6-di-Cl | 6.8 |

| 2,6-Dichloro-4-iodophenol | 2,6-di-Cl, 4-I | 6.42 (Predicted)[2] |

| This compound | 2-Cl, 4,6-di-I | 6.0 - 7.0 (Estimated) |

Steric and Electronic Profile

The substitution pattern of this compound presents a unique combination of steric and electronic effects.

-

Inductive Effect (-I): The chlorine and iodine atoms strongly withdraw electron density from the aromatic ring, which in turn makes the hydroxyl proton more acidic.

-

Resonance Effect (+R): The lone pairs on the halogen atoms can be donated to the ring through resonance, although this effect is generally weaker for halogens compared to their inductive effect.

-

Steric Hindrance: The presence of a chlorine atom and a large iodine atom in the ortho positions (2 and 6) creates significant steric bulk around the hydroxyl group. This can hinder the approach of large reagents and influence the kinetics of reactions at the hydroxyl center.

Key Reactions of the Hydroxyl Group

The primary reactions involving the hydroxyl group of this compound are O-alkylation (etherification) and O-acylation (esterification). The success of these transformations hinges on the careful selection of reagents and conditions to overcome the steric hindrance and manage the electronic properties of the starting material.

O-Alkylation (Etherification) via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[3] The reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (alkoxide or phenoxide) acts as the nucleophile.

-

Base Selection: Due to the enhanced acidity of this compound, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for complete deprotonation to the phenoxide. However, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also be sufficient and may offer better functional group tolerance. The choice of a weaker base can be advantageous if other sensitive functionalities are present in the alkylating agent.

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal for Williamson ether synthesis.[4] They effectively solvate the cation of the base without solvating the phenoxide anion, thus maintaining its nucleophilicity.

-

Alkylating Agent: The reaction works best with primary alkyl halides (e.g., methyl iodide, ethyl bromide) as they are most susceptible to SN2 attack.[3] Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a sterically hindered phenoxide.

-

Temperature: The reaction is often heated to increase the rate, typically in the range of 60-100 °C. However, with highly reactive primary alkyl halides, the reaction may proceed at room temperature.

Caption: Workflow for the O-alkylation of this compound.

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4,6-diiodoanisole.

O-Acylation (Esterification)

The formation of a phenyl ester from this compound can be achieved through several methods, with the choice depending on the nature of the carboxylic acid and the desired reaction conditions.

This is a straightforward method where the phenoxide reacts with an acyl chloride or bromide.

-

Causality: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl or HBr byproduct and drive the reaction to completion. The steric hindrance at the ortho positions of the phenol may necessitate heating.

For more sensitive or sterically hindered carboxylic acids, the Steglich esterification is a mild and effective alternative.[5] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

-

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] DMAP, a hypernucleophilic acylation catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium salt.[7] This salt readily undergoes nucleophilic attack by the sterically hindered hydroxyl group of this compound, even at room temperature. The mild conditions of the Steglich esterification make it suitable for complex molecules with multiple functional groups.[6]

Caption: Mechanism of the Steglich Esterification.

-

To a solution of the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or THF (0.2 M) at 0 °C, add a solution of DCC (1.2 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1-C (C-OH) | - | ~150-155 |

| 2-C (C-Cl) | - | ~120-125 |

| 3-H | ~7.8-8.0 | ~130-135 |

| 4-C (C-I) | - | ~90-95 |

| 5-H | ~7.6-7.8 | ~140-145 |

| 6-C (C-I) | - | ~95-100 |

Note: These are estimated values and may vary depending on the solvent and the prediction algorithm used.[8][9] The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent protons. The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons.[10][11]

Applications in Drug Development and Research

Halogenated organic compounds are frequently utilized in medicinal chemistry to enhance the pharmacological properties of a lead compound. The incorporation of chlorine and iodine can:

-

Increase Lipophilicity: Facilitating passage through cell membranes.

-

Modulate Metabolism: Blocking sites of metabolic oxidation.

-

Engage in Halogen Bonding: A non-covalent interaction that can contribute to ligand-receptor binding affinity.[1]